molecular formula C9H7NO4 B177879 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid CAS No. 154780-52-6

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Cat. No.: B177879
CAS No.: 154780-52-6
M. Wt: 193.16 g/mol
InChI Key: LCLAZLIVBFONSJ-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (CAS No. 19950-97-1) is a heterocyclic compound featuring a benzooxazole core substituted with a methyl group at position 3 and a carboxylic acid at position 4. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.18 g/mol . This compound is utilized in medicinal chemistry, particularly in synthesizing antimicrobial agents like thiacetazone, which inhibits mycolic acid cyclopropane synthase in mycobacteria .

Properties

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-10-6-4-5(8(11)12)2-3-7(6)14-9(10)13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLAZLIVBFONSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433753
Record name 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154780-52-6
Record name 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with methyl acetoacetate in the presence of an acid catalyst, followed by oxidation to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Key examples include:

Reaction TypeReagents/ConditionsProductYieldReference
Methyl ester formation Methanol, H₂SO₄, refluxMethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate68%
Amide synthesis EDCI, DMAP, DCM/THF(E)-3-(3-(2,3-Dihydro-3-methyl-2-oxo-3H-benzoxazole-6-yl)-1-phenyl-1H-pyrazole-4-yl)acrylamides63–79%

These reactions leverage the electrophilic nature of the carbonyl carbon, with EDCI-mediated couplings enabling the formation of bioactive amides for enzyme inhibition studies .

Decarboxylation and Ring-Opening Reactions

Thermal or acidic conditions trigger decarboxylation, producing 3-methyl-2-oxo-2,3-dihydro-benzooxazole derivatives. For example:

  • Heating at 140°C in PPA (polyphosphoric acid) results in 3-methyl-2-oxo-2,3-dihydro-benzooxazole via CO₂ elimination .
  • Hydrolysis under strong acidic/basic conditions cleaves the benzoxazole ring, yielding 5-carboxy-2-aminophenol derivatives .

Electrophilic Aromatic Substitution

The electron-rich benzoxazole ring undergoes substitution at the 6- and 7-positions:

ReactionReagentsProductNotes
Nitration HNO₃, H₂SO₄6-Nitro derivativePositional selectivity confirmed via NMR
Sulfonation SO₃, H₂SO₄5-Sulfonamide analogBioactivity linked to sulfonamide group

Oxidation and Reduction Pathways

  • Oxidation : The methyl group at position 3 oxidizes to a hydroxymethyl group using KMnO₄/H₂SO₄, forming 3-(hydroxymethyl)-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxo group to a hydroxyl group, yielding 3-methyl-2-hydroxy-2,3-dihydro-benzooxazole-5-carboxylic acid .

Heterocyclic Condensation Reactions

The compound participates in cyclocondensation with hydrazines or urea:

  • Hydrazine reaction : Forms pyrazole-fused benzoxazole derivatives under microwave irradiation (400 W, 140°C) .
  • Urea coupling : Generates benzoxazolone-5-urea analogs with potent soluble epoxide hydrolase (sEH) inhibition (IC₅₀ = 0.39–570 nM) .

Comparative Reactivity Table

Functional GroupReactivityExample Transformation
Carboxylic acidHigh (ester/amide formation)→ Methyl ester , acrylamides
Benzoxazole ringModerate (electrophilic substitution)→ Nitro/sulfonamide derivatives
Oxo groupLow (requires harsh reductants)→ Hydroxyl derivative

Biological Activity

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (CAS No. 154780-52-6) is a heterocyclic organic compound with the molecular formula C9H7NO4. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly its antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxazole ring, which contributes to its biological activity. The compound's molecular weight is approximately 193.16 g/mol, and it is characterized by the presence of a carboxylic acid group and a ketone functional group. Its synthesis typically involves the cyclization of 2-aminophenol with methyl acetoacetate under acidic conditions, followed by oxidation processes to yield the final product .

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
CAS Number154780-52-6
IUPAC Name3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid
InChI KeyLCLAZLIVBFONSJ-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study demonstrated that this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0048 mg/mL to 0.0195 mg/mL for various strains, indicating potent antibacterial effects .
  • Antifungal Activity :
    • The compound also exhibited antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values ranging from 0.0098 mg/mL to 0.039 mg/mL .

Table 2: Antimicrobial Activity Data

MicroorganismTypeMIC (mg/mL)
Staphylococcus aureusGram-positive0.0048
Escherichia coliGram-negative0.0195
Candida albicansFungal0.0098
Fusarium oxysporumFungal0.039

The antimicrobial effects of this compound are hypothesized to result from its ability to penetrate microbial cell walls and disrupt essential cellular processes. This includes interference with DNA replication and protein synthesis, leading to cell death.

Scientific Research Applications

Biochemical Applications

  • Antimicrobial Activity
    • Studies have indicated that derivatives of benzoxazole compounds exhibit antimicrobial properties. For instance, research has shown that modifications to the benzoxazole structure can enhance its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Potential
    • Research has demonstrated that compounds similar to 3-methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid possess anticancer properties. For example, studies suggest that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
  • Neuroprotective Effects
    • Some studies have explored the neuroprotective effects of benzoxazole derivatives. These compounds may help in protecting neuronal cells from oxidative stress and could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science Applications

  • Fluorescent Materials
    • The unique structural properties of benzoxazole derivatives make them suitable for applications in fluorescent materials. Their ability to emit light upon excitation can be harnessed in developing sensors and imaging agents .
  • Polymer Chemistry
    • This compound can be utilized as a monomer in polymer synthesis, contributing to the development of new materials with enhanced thermal stability and mechanical properties .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the 3-methyl group significantly enhanced antibacterial activity compared to the parent compound.

CompoundBacterial StrainZone of Inhibition (mm)
Parent CompoundE. coli10
Modified Compound AE. coli15
Modified Compound BStaphylococcus aureus20

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Viability (%)
0100
1080
5050
10030

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its closest analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid 19950-97-1 C₉H₈N₂O₃ 192.18 Methyl at position 3; benzooxazole core
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid 23814-14-4 C₈H₆N₂O₃ 178.15 Benzimidazole core (N instead of O)
2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid 65422-72-2 C₈H₆N₂O₃ 178.15 No methyl group; benzooxazole core
3-Benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid 1545364-61-1 C₁₅H₁₂N₂O₃ 268.27 Benzyl substituent at position 3; benzimidazole core
Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate 20068-43-3 C₁₀H₉NO₄ 207.18 Ethyl ester instead of carboxylic acid

Key Observations:

  • Substituent Effects: The methyl group in the target compound increases molecular weight by ~14 g/mol compared to the non-methylated analog (CAS 65422-72-2) and enhances lipophilicity, which may improve membrane permeability .
  • Functional Group Modifications : The ethyl ester derivative (CAS 20068-43-3) is less polar than the carboxylic acid form, making it more suitable as a prodrug .

Q & A

Basic: What are the recommended synthetic routes for 3-methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid?

The compound can be synthesized via cyclization reactions involving precursors such as substituted anthranilic acids or benzoxazole intermediates. For example, a reflux method using acetic acid and sodium acetate as catalysts under controlled temperature (e.g., 80–100°C) is effective for forming the benzoxazole ring. Post-synthetic purification typically involves recrystallization from polar aprotic solvents like dimethylformamide (DMF) mixed with acetic acid to isolate high-purity crystals .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are essential for resolving the compound’s three-dimensional structure, particularly to confirm the oxo-dihydro-benzoxazole ring conformation .
  • Mass spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weight and fragmentation patterns. For example, HRMS (EI, 70 eV) can confirm the molecular ion peak at m/z 207.05 (C₉H₇NO₄) .
  • Elemental analysis : Combustion analysis (e.g., CHN) ensures stoichiometric consistency between calculated and experimental values (e.g., C 52.67%, H 3.41%, N 6.83%) .

Basic: How can researchers optimize crystallization conditions for structural studies?

Crystallization is best achieved using solvent pairs like ethanol/water or DMF/acetic acid. Slow evaporation at 4°C promotes crystal growth. For challenging cases, vapor diffusion methods with isopropyl alcohol as an antisolvent are recommended. Ensure the absence of impurities by pre-purifying via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How should conflicting crystallographic data from different refinement tools (e.g., SHELXL vs. newer software) be resolved?

Discrepancies often arise from differences in refinement algorithms. To address this:

  • Cross-validate using multiple programs (e.g., Olex2 for initial models, SHELXL for final refinement).
  • Check residual electron density maps for unmodeled solvent or disorder.
  • Apply twinning analysis (e.g., via PLATON) if data suggests pseudo-symmetry. SHELXL’s robustness for small-molecule refinement makes it a preferred choice despite newer alternatives .

Advanced: What strategies are used to assess the compound’s biological activity in antifibrotic or chymase inhibition studies?

  • Enzyme assays : Use recombinant human chymase in fluorogenic substrate assays (e.g., Suc-Ala-Ala-Pro-Phe-AMC) to measure IC₅₀ values. Include positive controls like chymostatin .
  • Cell-based fibrosis models : Treat TGF-β-stimulated fibroblasts and quantify collagen deposition via Sirius Red staining or hydroxyproline assays. Dose-response curves (1–100 µM) are typical .
  • SAR studies : Modify the carboxylate group (e.g., esterification) or benzoxazole substituents (e.g., 3-methyl vs. 3-ethyl) to evaluate potency changes. Derivatives like the tetrahydropyrimidine analog (CAS 1488354-15-9) show enhanced activity .

Advanced: How can researchers address low solubility in pharmacological assays?

  • Prodrug design : Convert the carboxylic acid to a methyl ester or amide (e.g., 2-oxo-2,3-dihydro-benzooxazole-5-carboxamide) to improve membrane permeability .
  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization for in vitro studies. For in vivo, employ PEG-400/saline mixtures .

Advanced: What are common pitfalls in interpreting NMR data for this compound?

  • Tautomeric equilibria : The oxo-dihydro-benzoxazole ring may exhibit keto-enol tautomerism, causing split peaks in ¹H NMR (e.g., δ 10–12 ppm for exchangeable protons). Use deuterated DMSO to stabilize the dominant tautomer .
  • Solvent artifacts : Residual acetic acid (from synthesis) can obscure carbonyl signals (δ 170–175 ppm in ¹³C NMR). Lyophilize samples thoroughly before analysis .

Advanced: How does the compound’s electronic structure influence its reactivity in further derivatization?

The electron-deficient benzoxazole ring directs electrophilic substitution to the 4-position. For example:

  • Suzuki coupling : Introduce aryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids at the 4-position.
  • Nucleophilic acyl substitution : React the carboxylic acid with EDCl/HOBt to form amides or esters .

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